1-Propargyl-1H-benzotriazole
Overview
Description
1-Propargyl-1H-benzotriazole is a trisubstituted, alkylated compound . It has a molecular formula of C9H7N3 and an average mass of 157.172 Da .
Synthesis Analysis
1-Propargyl-1H-benzotriazole can be synthesized from butyllithium and alkyl chloride . It is also used as a reactant for the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .Chemical Reactions Analysis
1-Propargyl-1H-benzotriazole is used as a reactant in various chemical reactions. It is used in the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .Physical And Chemical Properties Analysis
1-Propargyl-1H-benzotriazole has a density of 1.1±0.1 g/cm3, a boiling point of 302.2±25.0 °C at 760 mmHg, and a flash point of 136.6±23.2 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.59 .Scientific Research Applications
Synthesis Methods and Chemical Reactions
Synthesis of Propargylic Amines and Ethers
1-(α-Aminoalkyl)benzotriazoles react with sodium dialkynyldiethylaluminates to create propargylic amines, including unsubstituted N,N-dialkyl propargylamines. This method also produces propargylic ethers in excellent yields through the reaction of α-benzotriazolyl alkyl ethers and sodium dialkynyldiethylaluminate in the presence of zinc iodide. This synthesis approach is significant as it offers a new method for creating these compounds (Ahn et al., 1999).
Preparation of Enediynes, Enynes, and Dienynes
α-(Benzotriazol-1-yl)Propargyl Ethyl Ethers can be used as precursors to synthesize various compounds like enediynes, enynes, and dienynes. This method involves reactions with propargyl, allyl, and alkyl bromides and subsequent eliminations of the benzotriazolyl group, which leads to the formation of these diverse compounds (Katritzky et al., 1996).
Diboron-Mediated N-OH Deoxygenation and Palladium-Catalyzed C-C and C-N Bond Formation
A new method for the synthesis of diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles. This technique presents a mild and broadly applicable approach for accessing a variety of new benzotriazoles, demonstrating its versatility in synthetic chemistry (Gurram et al., 2015).
Environmental and Biological Applications
Biotransformation in Wastewater Treatment
In activated sludge, benzotriazoles undergo aerobic biological degradation. This research identifies major transformation products of benzotriazoles in wastewater effluents, highlighting their environmental relevance and showing the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).
Phototransformation in Aquatic Environments
The study of the phototransformation mechanisms of 1H-benzotriazole using multi-element compound-specific isotope analysis (CSIA) reveals insights into its degradation in aquatic environments. The results indicate significant pathways involving aromatic hydroxylation and nitrogen elimination, contributing to our understanding of its environmental fate (Wu et al., 2021).
Degradation Using Ultraviolet Activating Persulfate
The degradation efficiency of 1H-benzotriazole with ultraviolet activating persulfate (UV/PS) is evaluated, offering insights into cost-effective and environmentally friendly treatment methods for the removal of benzotriazoles from wastewater. This study highlights the transformation products and potential for detoxification of 1H-benzotriazole using UV/PS (Ye et al., 2018).
properties
IUPAC Name |
1-prop-2-ynylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIJKQXOOIWWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propargyl-1H-benzotriazole | |
CAS RN |
142321-23-1 | |
Record name | 1-Propargyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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